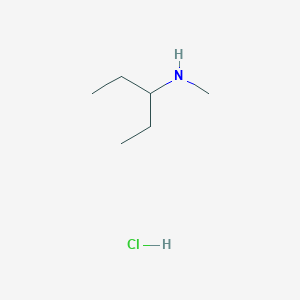
1,2-Bis(2-hydroxyethoxy)benzene
概要
説明
1,2-Bis(2-hydroxyethoxy)benzene, also known as 2,2’-(1,2-Phenylenebis(oxy))diethanol, is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 g/mol .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(2-hydroxyethoxy)benzene consists of a benzene ring with two hydroxyethoxy groups attached at the 1 and 2 positions . The InChI representation of the molecule is InChI=1S/C10H14O4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,11-12H,5-8H2 .
Physical And Chemical Properties Analysis
1,2-Bis(2-hydroxyethoxy)benzene has a molecular weight of 198.22 g/mol . It has a melting point of 75-78 °C . The compound has a density of 1.197 . It has a boiling point of 356℃ and a flashing point of 169℃ . The refractive index is estimated to be 1.5439 .
科学的研究の応用
1. Use in the Synthesis of Biobased Soft-Packaging Polyesters
- Application Summary: 1,2-Bis(2-hydroxyethoxy)benzene (BHEB) is used in the synthesis of novel random partially degradable poly (carbonate-co-esters) (PTB/PTBCn) containing 2,5-thiophenedicarboxylic acid (TDCA), and different amounts of BHEB and 1,4-cyclohexanedimethanol (CHDM) sub-units . These polyesters are being explored as alternatives to conventional packaging materials like poly (ethylene terephthalate) (PET), which have poor degradability properties .
- Methods of Application: The polyesters are synthesized via a two-step melt polymerization as a facile and green semi-continuous process .
- Results: The copolymers were found to be thermally stable with tunable glass transition temperature (Tg) values ranging from 47 to 71 °C . They exhibited excellent properties comparable to commonly used packaging materials such as poly (vinyl chloride), poly (lactic acid) and PET . The incorporation of cyclohexane (CHDM) and phenyl (BHEB) rings units greatly enhanced the thermal and mechanical properties, transparency, oxygen permeability, and biodegradability of these polyesters .
2. Use in the Synthesis of Calix Resocinols
- Application Summary: 1,3-Bis(2-hydroxyethoxy)benzene is used in the synthesis of calix resocinols . These compounds are promising starting complexing agents, metal extractants, and polymer compounds for the synthesis of O-functionalized stabilizers .
3. Use in the Synthesis of Segmented Polyurethanes
- Application Summary: 1,2-Bis(2-hydroxyethoxy)benzene (HQEE) is used in the synthesis of segmented polyurethanes . These polyurethanes are synthesized from HQEE and other compounds, and are evaluated as extenders in segmented polyurethanes .
- Methods of Application: The polyurethanes are synthesized from HQEE and other compounds through a series of chemical reactions .
- Results: The polyurethanes prepared from HQEE exhibited balanced properties and good physical performances, showing good elongation, high modulus at rubbery plateau regions, high relative tensile strength, and thermal stability .
4. Use in the Synthesis of Biobased Soft-Packaging Polyesters
- Application Summary: 1,2-Bis(2-hydroxyethoxy)benzene (BHEB) is used in the synthesis of biobased soft-packaging polyesters . These polyesters are being explored as materials with excellent barrier properties for oxygen-sensitive food and drink packaging products .
- Methods of Application: The polyesters are synthesized from BHEB and other compounds through a series of chemical reactions .
- Results: The polyesters prepared from BHEB exhibited excellent properties comparable to commonly used packaging materials. They showed enhanced thermal and mechanical properties, transparency, oxygen permeability, and biodegradability .
5. Use in the Synthesis of Alkoxylated-Ether Diols of Hydroquinone
- Application Summary: 1,2-Bis(2-hydroxyethoxy)benzene (HQEE) is used in the synthesis of alkoxylated-ether diols of hydroquinone with different chain-lengths as extenders in segmented polyurethanes . These polyurethanes are characterized by exceptional durability and high resilience by forming phase-segregated chain-blocked morphologies .
- Methods of Application: The polyurethanes are synthesized from HQEE and other compounds through a series of chemical reactions .
- Results: Polyurethanes prepared from HQEE exhibited balanced properties and good physical performances, showing good elongation, high modulus at rubbery plateau regions, high relative tensile strength, and thermal stability .
6. Use in the Synthesis of O-Functionalized Stabilizers
特性
IUPAC Name |
2-[2-(2-hydroxyethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTDCPGVNRBTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364878 | |
| Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-hydroxyethoxy)benzene | |
CAS RN |
10234-40-9 | |
| Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10234-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2,2'-[1,2-phenylenebis(oxy)]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


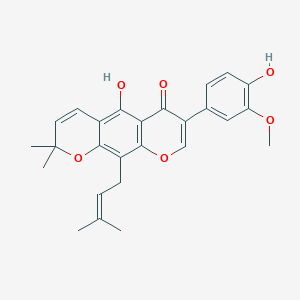
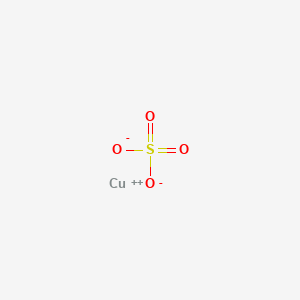
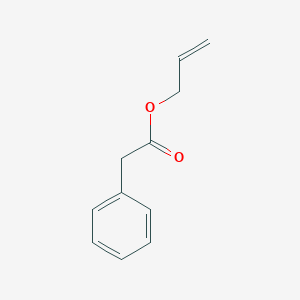

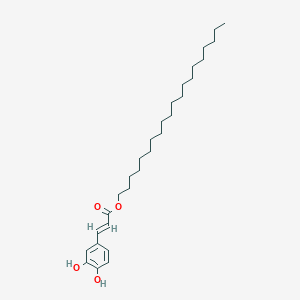
![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
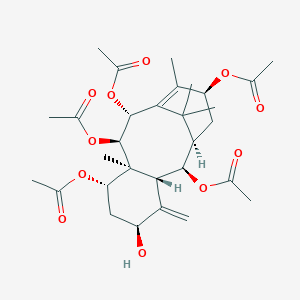
![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)
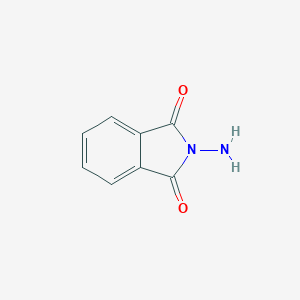
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)


![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
